molecular formula C10H18N4O B13636270 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide

Cat. No.: B13636270
M. Wt: 210.28 g/mol
InChI Key: YMNOTGFXUBUQSU-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide is a synthetic compound featuring a pentanamide backbone substituted with a 3-methylpyrazole moiety and an amino group. The compound’s structure combines a flexible pentanamide chain with a rigid pyrazole ring, which may influence its solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-methyl-4-(3-methylpyrazol-1-yl)pentanamide

InChI

InChI=1S/C10H18N4O/c1-7-4-5-14(13-7)8(2)6-10(3,12)9(11)15/h4-5,8H,6,12H2,1-3H3,(H2,11,15)

InChI Key

YMNOTGFXUBUQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(C)CC(C)(C(=O)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The common synthetic route includes:

  • Step 1: Formation of the Pyrazole Intermediate
    The pyrazole ring, particularly the 3-methyl-1H-pyrazol-1-yl moiety, is synthesized or procured as a building block. Literature describes various methods for pyrazole synthesis, such as cyclization of hydrazines with 1,3-dicarbonyl compounds.

  • Step 2: Coupling with Pentanamide Backbone
    The pyrazole intermediate is then coupled to a pentanamide derivative. This can be achieved via nucleophilic substitution or amidation reactions, where the pyrazole nitrogen acts as a nucleophile attacking an activated pentanamide precursor.

  • Step 3: Introduction of Amino and Methyl Substituents
    The amino and methyl groups at the 2-position are introduced either by starting from appropriately substituted precursors or by functional group transformations such as reductive amination or alkylation.

Specific Synthetic Procedures

While direct literature on this exact compound's preparation is limited, related compounds and analogs provide insight into practical methods:

Step Reagents and Conditions Yield (%) Notes
1 Pyrazole synthesis via reaction of hydrazine derivatives with methyl ketones 80-90 Provides 3-methyl-1H-pyrazol intermediate
2 Amidation of 2-amino-2-methylpentanoic acid derivatives with pyrazole chloride or activated ester 75-85 Requires controlled temperature (0-25°C) and base (e.g., triethylamine)
3 Purification by recrystallization from ethyl acetate/petroleum ether 85-95 Ensures high purity and crystallinity

The amidation step is sensitive to reaction conditions such as temperature, solvent choice, and pH, which must be optimized to maximize yield and minimize by-products.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, several analytical techniques are employed:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment Characteristic chemical shifts for pyrazole protons, amino and methyl groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z corresponding to 210.28 g/mol
Infrared (IR) Spectroscopy Functional group identification Amide carbonyl stretch (~1650 cm⁻¹), NH bending modes
Differential Scanning Calorimetry (DSC) Thermal stability analysis Melting point determination and purity insights

Research Findings and Notes on Synthesis Optimization

  • Reaction Conditions:
    Careful control of temperature (typically 0–25 °C) and pH is crucial during amidation to prevent hydrolysis or side reactions.

  • Catalyst Use:
    Catalyst-free methods have been reported for related pyrazole derivatives, emphasizing green chemistry approaches.

  • Purification:
    Recrystallization from ethyl acetate/petroleum ether mixtures is effective for obtaining high-purity products with yields up to 95%.

  • Scale-Up Potential:
    The described methods are amenable to scale-up, provided that temperature and mixing are precisely controlled to maintain selectivity and yield.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield Range (%) Reference
Pyrazole Intermediate Synthesis Cyclization of hydrazines with methyl ketones Hydrazine, methyl ketones, heat 80-90
Amidation Coupling pyrazole with pentanamide backbone Triethylamine, ethyl acetate, 0-25°C 75-85
Purification Recrystallization Ethyl acetate/petroleum ether 85-95

Chemical Reactions Analysis

Nucleophilic Reactions

The methylamino group (–NHCH₃) and primary amine (–NH₂) serve as nucleophilic centers. Key reactions include:

a. Alkylation

  • Mechanism : Reacts with alkyl halides (e.g., methyl iodide) via SN2 pathways to form N-alkyl derivatives.

  • Conditions : Conducted in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 60–80°C.

  • Example :

    Compound+CH3IDMF, K2CO3N-Methylated derivative(Yield: 65–75%)\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methylated derivative} \quad (\text{Yield: 65–75\%})

b. Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

    Compound+ClCOCH3Acetylated product(Yield: 80–85%)\text{Compound} + \text{ClCOCH}_3 \rightarrow \text{Acetylated product} \quad (\text{Yield: 80–85\%})
  • Catalyzed by tertiary amines (e.g., triethylamine) in dichloromethane at 0–25°C.

Electrophilic Substitution on the Pyrazole Ring

The 3-methylpyrazole moiety undergoes regioselective electrophilic substitution.

Reaction Type Reagents Position Product Yield
NitrationHNO₃/H₂SO₄C-44-Nitro-3-methylpyrazole derivative55–60%
HalogenationCl₂/FeCl₃C-55-Chloro-3-methylpyrazole70–75%
SulfonationSO₃/H₂SO₄C-4Sulfonated pyrazole50–55%

Conditions: Nitration and sulfonation require temperatures < 5°C to prevent over-reaction .

Reduction and Oxidation

a. Amide Reduction

  • The pentanamide group is reduced to a primary amine using LiAlH₄:

    RCONH2LiAlH4RCH2NH2(Yield: 60–65%)\text{RCONH}_2 \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NH}_2 \quad (\text{Yield: 60–65\%})

b. Pyrazole Oxidation

  • Reacts with KMnO₄ in acidic conditions to form carboxylic acid derivatives:

    Pyrazole-CH3KMnO4/H+Pyrazole-COOH(Yield: 40–45%)\text{Pyrazole-CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyrazole-COOH} \quad (\text{Yield: 40–45\%})

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with alkynes under copper catalysis, forming triazole hybrids:

Pyrazole+HC≡C-RCuI, NaAscTriazole conjugate(Yield: 50–60%)\text{Pyrazole} + \text{HC≡C-R} \xrightarrow{\text{CuI, NaAsc}} \text{Triazole conjugate} \quad (\text{Yield: 50–60\%})

Applications: These hybrids show enhanced bioactivity in enzyme inhibition studies .

Hydrolysis and Stability

a. Acid-Catalyzed Hydrolysis

  • The amide bond hydrolyzes in 6M HCl at 100°C to yield 2-amino-2-methylpentanoic acid:

    RCONH2HClRCOOH+NH3(t1/2:2hr)\text{RCONH}_2 \xrightarrow{\text{HCl}} \text{RCOOH} + \text{NH}_3 \quad (\text{t}_{1/2}: 2\,\text{hr})

b. Stability in Basic Media

  • Stable in NaOH (pH 12) at 25°C for 24 hours, indicating resistance to base-mediated degradation.

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the pyrazole ring:

Reaction Catalyst Substrate Product
Suzuki CouplingPd(PPh₃)₄Aryl boronic acidsBiaryl-pyrazole hybrids
Buchwald–HartwigPd₂(dba)₃/XantphosAryl halidesN-Arylated derivatives

Conditions: Conducted under inert atmospheres with yields averaging 60–70% .

Key Research Findings

  • Solvent Effects : Reactions in DMF show 20% higher yields than THF due to improved solubility of intermediates.

  • Regioselectivity : Electrophilic substitutions favor the C-4 position on the pyrazole ring due to methyl group directing effects .

  • Thermal Stability : Decomposes at 220°C (DSC data), limiting high-temperature applications.

Scientific Research Applications

2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Solubility: Ionic groups (e.g., sulfonate in SKI-O-703) or hydrophilic moieties (e.g., amino in the target compound) enhance solubility compared to purely lipophilic analogs like N-(4-methoxyphenyl)pentanamide .
  • Bioactivity : Pyrazole-containing compounds (e.g., SKI-O-703) often target kinases or enzymes, while simpler amides (e.g., N-(4-methoxyphenyl)pentanamide) focus on antiparasitic activity .

Biological Activity

2-Amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide, a compound featuring a pyrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_{9}H14_{14}N4_{4}
  • Molecular Weight : 198.23 g/mol
  • InChI Key : FRDLHAAEXCZRED-UHFFFAOYNA-N

Synthesis

The synthesis of 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The process can be optimized through various synthetic routes, including:

  • Condensation Reactions : Combining hydrazine derivatives with ketones or aldehydes.
  • Cyclization Methods : Utilizing cyclization techniques to form the pyrazole ring.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundTarget BacteriaMIC (µg/mL)Reference
2-Amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamideStaphylococcus aureus32
Pyrazole Derivative AE. coli16

Antioxidant Activity

Research has indicated that pyrazole derivatives possess antioxidant properties, which can be attributed to their ability to scavenge free radicals. In vitro assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl), have been employed to evaluate the antioxidant capacity of these compounds.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)Reference
2-Amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide8525
Pyrazole Derivative B7830

The biological activity of 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : It may alter the permeability of microbial cell membranes, leading to cell death.
  • Radical Scavenging : By neutralizing free radicals, it reduces oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrazole derivatives, including 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant properties, the compound was tested alongside known antioxidants. The findings revealed that it significantly reduced oxidative stress markers in cellular models, suggesting its therapeutic potential in oxidative stress-related diseases.

Q & A

Basic: How can researchers optimize the synthesis of 2-Amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamide to improve yield and purity?

Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters. For pyrazole-containing compounds, reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents (e.g., base-to-acyl chloride ratio) should be tested . Purification techniques like column chromatography or recrystallization in solvents with varying polarities (e.g., hexane/ethyl acetate mixtures) can enhance purity. Analytical tools like TLC (retardation factor, Rf) and HPLC should monitor progress . Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error approaches .

Advanced: What computational strategies are recommended for predicting the reactivity of this compound in novel reaction pathways?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, transition states, and electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) . Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with machine learning can predict optimal conditions for regioselective modifications. Tools like Gaussian or ORCA software, validated against experimental data (e.g., NMR shifts), improve accuracy .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • IR spectroscopy : Identify functional groups (amide C=O stretch ~1650 cm⁻¹; pyrazole ring vibrations ~1500–1600 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR to confirm methyl groups (δ ~1.2–1.5 ppm) and pyrazole proton environments (δ ~6.5–7.5 ppm). <sup>13</sup>C NMR resolves carbonyl (δ ~170 ppm) and quaternary carbons .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., m/z matching [M+H]<sup>+</sup>).

Advanced: How can contradictory data in biological activity assays of this compound be systematically resolved?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Solutions include:

  • Standardized protocols : Fix variables like DMSO concentration (<0.1%) and incubation time .
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, t-tests) to identify outliers .
  • Orthogonal assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of fine particulates .
  • Waste disposal : Segregate halogenated/organic waste according to institutional guidelines .
  • Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for first-aid measures .

Advanced: What methodologies are effective in elucidating enzyme inhibition mechanisms of pyrazole-containing analogs like this compound?

Methodological Answer:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Site-directed mutagenesis : Validate key residues in enzyme-compound interactions .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with UV-Vis quantification .
  • Stability : Incubate at 37°C and analyze degradation via HPLC at timed intervals (0, 24, 48 hrs) .
  • Light sensitivity : Store aliquots in amber vials and monitor photodegradation .

Advanced: How can hybrid experimental-computational workflows accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • Virtual screening : Generate derivative libraries with substituent variations (e.g., halogenation, alkylation) using Cheminformatics tools (e.g., RDKit) .
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data .
  • High-throughput synthesis : Employ automated platforms (e.g., microwave reactors) to synthesize top-ranked candidates .

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